molecular formula C10H12N2O B6246661 3-phenylazetidine-1-carboxamide CAS No. 90917-68-3

3-phenylazetidine-1-carboxamide

Cat. No.: B6246661
CAS No.: 90917-68-3
M. Wt: 176.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylazetidine-1-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with a phenyl group at the 3-position and a carboxamide group at the 1-position. Its molecular formula is C₁₂H₁₃N₅O, with a molecular weight of 243.26 g/mol . The SMILES notation (NC(=O)N1CC(n2cc(-c3ccccc3)nn2)C1) highlights the azetidine core, triazole linkage, and phenyl substituent. While its CAS number (1798721-16-0) confirms its identity, critical physicochemical data (e.g., melting point, solubility) remain unreported in the available literature .

Properties

CAS No.

90917-68-3

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1-Diphenylmethyl-3-Phenoxyazetidine

The process begins with the preparation of 1-diphenylmethyl-3-phenoxyazetidine, a stabilized intermediate. As detailed in EP0131435B1, this involves reacting 1-diphenylmethyl-3-alkanesulphonyloxyazetidine with a phenol derivative in the presence of an alkali-metal base (e.g., NaOH) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in an aprotic solvent like toluene. For example, 1-benzhydryl-3-methanesulphonyloxyazetidine reacts with 3-trifluoromethylphenol under reflux to yield 1-diphenylmethyl-3-(3-trifluoromethylphenoxy)azetidine in 86.6% yield after crystallization.

Hydrogenolytic Deprotection and Stabilization

The diphenylmethyl protecting group is removed via hydrogenolysis using palladium on carbon (Pd/C) in a protic solvent (methanol or ethanol) with a tertiary organic base (e.g., triethylamine) to stabilize the azetidine ring and prevent dimerization. Without the base, dimerization products constitute up to 15% of the mixture, complicating purification. Post-reaction, the solvent is evaporated, leaving a residue of 3-phenoxyazetidine and diphenylmethane byproduct. The azetidine is optionally converted to a salt (e.g., hydrochloride) and purified by washing with aprotic solvents.

Carboxamide Formation

The free 3-phenoxyazetidine is reacted with nitrourea or a C₁–C₈ alkyl isocyanate (e.g., methyl isocyanate) in toluene to form 3-phenoxy-1-azetidinecarboxamide. For phenyl-substituted derivatives, the phenoxy group is subsequently reduced or modified. This one-pot approach avoids isolating unstable intermediates, achieving high overall yields (≥80%).

Reductive Amination of 3-Phenyl-2-Azetidinone

Preparation of 3-Phenylazetidine

US3076799A describes the reduction of 3-phenyl-2-azetidinone to 3-phenylazetidine using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. The azetidinone precursor is synthesized via cyclization of γ-chloro-β-phenyl-β-alanine derivatives, as reported in earlier literature. The reaction with LiAlH₄ proceeds at reflux for 2–5 hours, yielding 3-phenylazetidine after distillation or recrystallization.

Carboxamide Derivatization

The free amine of 3-phenylazetidine is reacted with phenyl isocyanate or carbamoyl chloride in dichloromethane to form 3-phenylazetidine-1-carboxamide. This method, though straightforward, requires careful control of stoichiometry to avoid over-alkylation, with yields typically ranging from 60–75%.

Alternative Routes via γ-Chloro-α-Iminoesters

Hydrogenolysis of Benzyl-Protected Intermediates

A parallel approach involves hydrogenolysis of 1-benzyl-3-phenylazetidine-1-carboxylates using Pd/C in methanol. Subsequent hydrolysis of the ester group and reaction with ammonium carbamate yields the carboxamide. This route avoids harsh reagents but requires multiple purification steps, reducing overall efficiency.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
HydrogenolysisPd/C, TriethylamineH₂, MeOH, 25–50°C80–90%High purity, one-pot synthesisRequires specialized catalysts
Reductive AminationLiAlH₄, Phenyl isocyanateReflux, anhydrous ether60–75%Simple reagentsLow yields, dimerization risks
Reductive CyclizationNaBH₃CN, Acetic acidReflux, MeOH50–65%Adaptable to diverse substratesMulti-step, moderate yields

Optimization Strategies

Catalytic System Tuning

The use of Pd/C with triethylamine in Method 1 suppresses dimerization by stabilizing the azetidine intermediate. Alternative bases (e.g., DABCO) or catalysts (e.g., Raney Ni) could further enhance selectivity.

Solvent Effects

Polar aprotic solvents (e.g., DMF) in carboxamide formation improve solubility of aryl isocyanates, potentially increasing reaction rates.

Scalability Considerations

Method 1 is industrially viable due to minimal purification requirements, whereas Method 2’s reliance on LiAlH₄ poses safety challenges at scale .

Chemical Reactions Analysis

3-Phenylazetidine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-Phenylazetidine-1-carboxamide is being investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating several conditions.

Anticancer Activity

Research has indicated that derivatives of azetidine compounds, including this compound, exhibit anticancer properties. These compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that modifications to the azetidine ring can enhance anticancer activity against specific tumor types .

Neuroprotective Effects

The compound has been linked to neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It may modulate the expression of nuclear receptors involved in neuroprotection, such as NURR-1, which is crucial for dopaminergic neuron survival .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .

Synthesis and Characterization

Various studies have focused on synthesizing this compound and its derivatives using different chemical methodologies. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

Pharmacological Studies

In vitro studies have shown that this compound can enhance GABAergic activity, suggesting potential use in treating anxiety disorders. Additionally, animal studies indicate low toxicity profiles, making it a promising candidate for further development.

Comparative Data Table

Application AreaFindings/PropertiesReferences
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveModulates NURR-1 expression; protects dopaminergic neurons
AntimicrobialEffective against resistant bacterial strains
Synthesis MethodologiesVarious synthetic routes explored; characterized by NMR

Mechanism of Action

The mechanism of action of 3-phenylazetidine-1-carboxamide involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven character plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s unique structure enables it to interact with specific enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Structural Analog: Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-Triazol-3-yl Carbamate

Key Features :

  • Structure : Contains a triazole ring linked to a phenylacetyl group and an ethyl carbamate substituent.
  • Synthesis : Derived via nucleophilic substitution between compound (2) (featuring NH₂ and CH₂ groups) and ethyl chloroformate .
  • NMR Data : Peaks at δ 3.4 ppm (CH₂), 4.3 ppm (NH₂), and aromatic protons (7.5–8.2 ppm) confirm structural motifs .

Comparison :

  • The carboxamide group in 3-phenylazetidine-1-carboxamide may improve solubility relative to the ethyl carbamate group in the analog .

Therapeutic Analog: Dacarbazine

Key Features :

  • Structure : A triazene-containing imidazole carboxamide used in chemotherapy.
  • Molecular Formula : C₆H₁₀N₄O .

Comparison :

  • Stability : Dacarbazine’s triazene group is prone to hydrolysis, whereas the triazole in this compound is more stable, suggesting better metabolic resilience .
  • Pharmacophore : Both compounds utilize carboxamide groups, but the azetidine’s compact structure may confer distinct pharmacokinetic profiles compared to dacarbazine’s imidazole ring .

Data Table: Structural and Functional Comparisons

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Azetidine Phenyl, triazole, carboxamide C₁₂H₁₃N₅O 243.26 High ring strain, triazole stability
Ethyl triazolyl carbamate* Triazole Phenylacetyl, ethyl carbamate Not reported Not reported Labile carbamate group
Dacarbazine Imidazole Triazene, carboxamide C₆H₁₀N₄O 182.18 Chemotherapeutic, hydrolyzable triazene

*From .

Research Findings and Implications

  • Synthetic Accessibility : The azetidine core in this compound may require specialized synthetic routes (e.g., cyclization or click chemistry) compared to larger heterocycles like piperidines .
  • Biological Potential: While dacarbazine’s triazene group targets DNA alkylation, the triazole in this compound could serve as a hydrogen-bond acceptor, suggesting applications in kinase inhibition or antimicrobial design .
  • Data Gaps : Absence of solubility, toxicity, and bioactivity data for this compound limits direct pharmacological comparisons .

Q & A

Basic: What are the common synthetic routes for 3-phenylazetidine-1-carboxamide?

Methodological Answer:

  • Core Steps :
    • Condensation : React 3-phenylazetidine with a carboxamide precursor (e.g., activated carbonyl derivatives) using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) .
    • Functional Group Protection : Protect reactive azetidine nitrogen with benzyl or tert-butoxycarbonyl (Boc) groups to avoid side reactions during synthesis .
  • Purification : Post-synthesis, use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
  • Validation : Confirm structure via 1H^1H-NMR (peaks at δ 3.5–4.5 ppm for azetidine protons) and LC-MS for molecular ion verification .

Basic: How does the fluorophenyl substituent influence the compound’s reactivity?

Methodological Answer:

  • Electrophilic Substitution : The fluorine atom activates the phenyl ring for electrophilic substitution (e.g., nitration, halogenation) due to its electron-withdrawing inductive effect, directing incoming groups to meta/para positions .
  • Nucleophilic Reactions : Under basic conditions, the carboxamide group can undergo nucleophilic acyl substitution with amines or alcohols, forming derivatives for SAR studies .
  • Stability : Fluorine enhances metabolic stability by reducing oxidative degradation in biological systems .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Parameter Optimization :
    • Temperature : Maintain 0–5°C during coupling steps to minimize side reactions; warm to room temperature for completion .
    • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. Microwave-assisted synthesis in DMF reduces reaction time by 30–50% .
    • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps in azetidine ring formation .
  • Yield Tracking : Monitor reaction progress via TLC (Rf_f ~0.3 in ethyl acetate/hexane) and adjust stoichiometry of reagents (1.2–1.5 equivalents) to drive reactions to completion .

Advanced: What analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:

  • High-Resolution Techniques :
    • X-ray Crystallography : Resolve stereochemistry of the azetidine ring and confirm substituent orientation .
    • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguishing azetidine CH2_2 from phenyl protons) .
  • Chromatographic Methods :
    • HPLC-PDA : Detect impurities >0.1% using C18 columns (acetonitrile/water + 0.1% TFA) .
    • Chiral HPLC : Enantiomeric excess determination if asymmetric synthesis is employed .

Advanced: How to design experiments to evaluate its biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases (e.g., IC50_{50} determination via fluorescence-based assays) .
    • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled competitors for GPCR targets) .
  • In Vivo Models :
    • Pharmacokinetics : Administer in rodent models; measure plasma half-life via LC-MS/MS. Fluorine substitution typically extends t1/2t_{1/2} by 2–3× .
    • Toxicity : Acute toxicity studies (LD50_{50}) and histopathological analysis of liver/kidney tissues .

Advanced: How to address contradictions in reported pharmacological data?

Methodological Answer:

  • Systematic Review : Compare datasets across studies (e.g., IC50_{50} variability) using meta-analysis tools (RevMan, PRISMA guidelines) .
  • Experimental Replication :
    • Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
    • Validate target engagement via CRISPR knockouts or siRNA silencing in cell models .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to reconcile differences in binding affinities due to stereochemical variations .

Basic: What are key structural features affecting its biological activity?

Methodological Answer:

  • Azetidine Ring : Conformational rigidity enhances target selectivity (e.g., kinase inhibition) compared to flexible pyrrolidine analogs .
  • Carboxamide Group : Hydrogen-bonding with enzyme active sites (e.g., backbone NH of Thr183 in MAP kinases) .
  • Phenyl Substituents : Electron-withdrawing groups (e.g., fluorine) improve membrane permeability (logP ~2.5) and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.